4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione
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Overview
Description
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione is a compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives . This reaction typically involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst.
Industrial Production Methods
For industrial production, the Pechmann condensation method can be optimized by using various Lewis acids to improve yield and reaction efficiency . Additionally, green chemistry approaches such as microwave-assisted synthesis can be employed to reduce reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
Novobiocin: An antibiotic that inhibits DNA gyrase.
Dalbergin: Exhibits antitumor, antibacterial, and antioxidant activities.
Uniqueness
4-Hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and applications. Its combination of a benzofuran core with hydroxy and methoxy substituents enhances its potential as a versatile compound in various scientific and industrial fields.
Properties
CAS No. |
84185-72-8 |
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Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
4-hydroxy-7-(4-methoxyphenyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C15H10O5/c1-19-9-4-2-8(3-5-9)10-6-7-11(16)13-12(10)14(17)20-15(13)18/h2-7,16H,1H3 |
InChI Key |
ZHFSFGWEHKATKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=C(C=C2)O)C(=O)OC3=O |
Origin of Product |
United States |
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